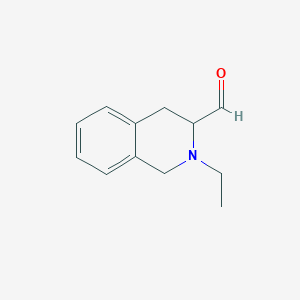
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be achieved through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods often involve cyclization procedures of N-(haloalkyl)aryl derivatives .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored, involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like H2O2 or TBHP .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom or the aldehyde group.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives can inhibit the PD-1/PD-L1 protein-protein interaction, thereby reinvigorating exhausted immune cells and enabling the host immune system to detect and eliminate cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Explored as an inhibitor of the PD-1/PD-L1 pathway.
Uniqueness
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific ethyl substitution and aldehyde functional group, which confer distinct reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-13-8-11-6-4-3-5-10(11)7-12(13)9-14/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
WMTFENIOYRSDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)


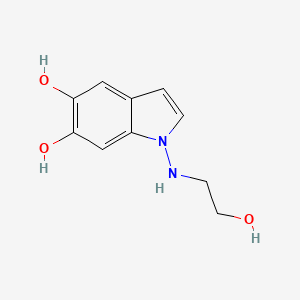
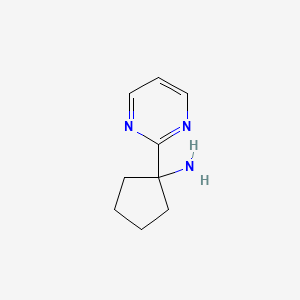
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
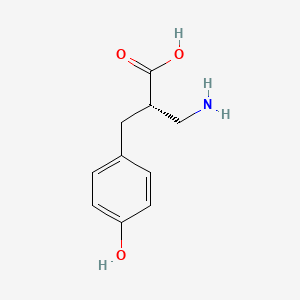
![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
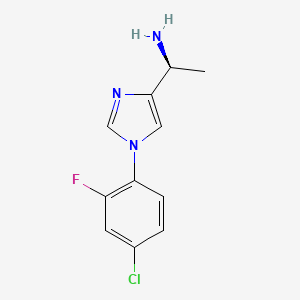
![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
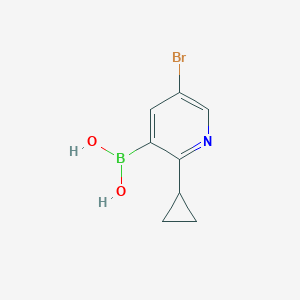
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)

